

In-depth Technical Guide: Structure Elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Cat. No.: B112275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2-(4-Bromophenyl)thiazole-4-carbaldehyde**, a key intermediate in the synthesis of various therapeutic agents. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of the spectroscopic data used to confirm its chemical structure.

Introduction

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromophenyl group attached to a thiazole-4-carbaldehyde core, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including anti-cancer properties. Accurate structural elucidation is paramount for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₆ BrNOS
Molecular Weight	268.13 g/mol
CAS Number	21166-30-3
Appearance	Off-white solid

Synthesis and Purification

The synthesis of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** can be achieved through the oxidation of its corresponding alcohol precursor, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** involves the following steps:

- **Precursor Synthesis:** The starting material, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol, is first synthesized according to established literature procedures.
- **Oxidation Reaction:** To a solution of [2-(4-Bromophenyl)-thiazol-4-yl]-methanol in chloroform, an excess of manganese(IV) oxide (MnO₂) is added.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature (approximately 20°C) for a period of 12 hours.
- **Work-up:** After the reaction is complete, the solid manganese dioxide is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude **2-(4-Bromophenyl)thiazole-4-carbaldehyde**.

Purification

The crude product is typically purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ^1H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Specific ^1H NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific ^{13}C NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1690	Strong	C=O stretch (aldehyde)
~1585	Medium	C=C stretch (aromatic ring)
~1470	Medium	C=N stretch (thiazole ring)
~820	Strong	C-H out-of-plane bend (para-disubstituted benzene)
~670	Medium	C-Br stretch

Note: These are characteristic expected values. Actual peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

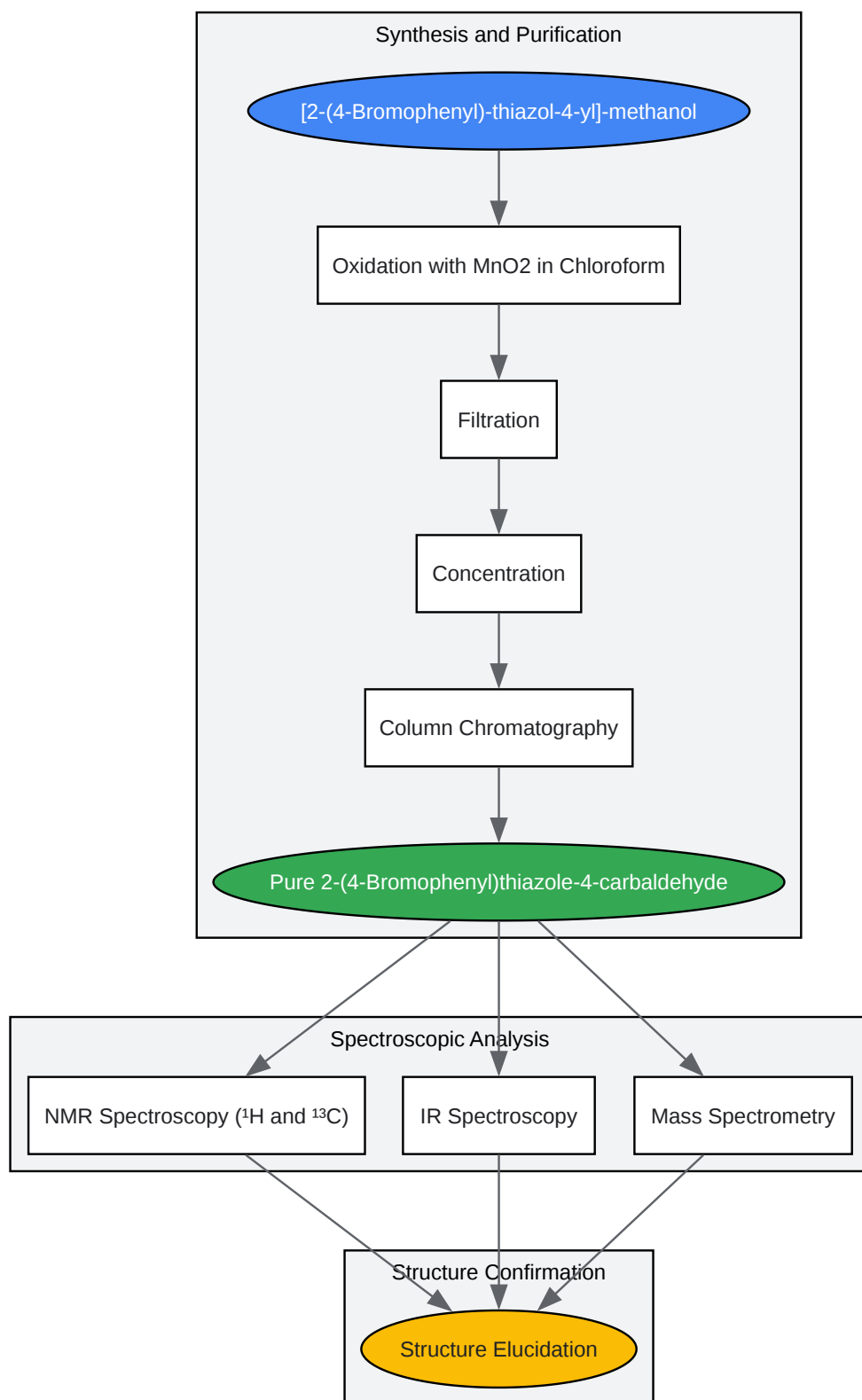
m/z	Interpretation
267/269	[M] ⁺ and [M+2] ⁺ molecular ion peaks, characteristic of the presence of a bromine atom.

Visualizations

Chemical Structure

Caption: Chemical structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde**.

Workflow for Structure Elucidation



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Caption: Workflow for the synthesis and structure elucidation of the target compound.

Conclusion

The structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is unequivocally confirmed through a combination of systematic synthesis and rigorous spectroscopic analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate in the field of drug discovery and development.

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